molecular formula C19H15NO3 B499918 N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide

N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide

Cat. No.: B499918
M. Wt: 305.3g/mol
InChI Key: GELMYVXEACCHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired amide bond . Microwave-assisted synthesis has also been explored to improve the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of the p53-p21 pathway. This leads to cell cycle arrest and subsequent cell death . The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to induce apoptosis in cancer cells through the p53-p21 pathway sets it apart from other furan derivatives .

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3g/mol

IUPAC Name

N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15NO3/c21-17(13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)20-19(22)18-11-6-12-23-18/h1-12H,13H2,(H,20,22)

InChI Key

GELMYVXEACCHQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.